(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid
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Overview
Description
(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions . The boronic acid group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a suitable palladium catalyst .
Industrial Production Methods
Industrial production of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boronic acid derivatives are commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Medicine: Research focuses on its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of substituents.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, offering different biological activities
Uniqueness
(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H8BN3O2 |
---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(1-methylpyrazolo[4,3-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-7-2-5(8(12)13)3-9-6(7)4-10-11/h2-4,12-13H,1H3 |
InChI Key |
GYAPIZVBNHKKBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2C)N=C1)(O)O |
Origin of Product |
United States |
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